6-Oxa-2-thiaspiro[4.5]decane-9-sulfonyl chloride
Description
6-Oxa-2-thiaspiro[4.5]decane-9-sulfonyl chloride is a spirocyclic compound featuring a unique bicyclic framework with oxygen and sulfur atoms at positions 6 and 2, respectively, and a reactive sulfonyl chloride (-SO₂Cl) group at position 8. Its molecular formula is C₈H₁₂ClNO₃S₂, and it is characterized by its spiro[4.5]decane core, which imposes conformational rigidity. The sulfonyl chloride moiety renders it highly electrophilic, making it a valuable intermediate in organic synthesis, particularly for forming sulfonamides or sulfonate esters .
Properties
Molecular Formula |
C8H13ClO3S2 |
|---|---|
Molecular Weight |
256.8 g/mol |
IUPAC Name |
6-oxa-2-thiaspiro[4.5]decane-9-sulfonyl chloride |
InChI |
InChI=1S/C8H13ClO3S2/c9-14(10,11)7-1-3-12-8(5-7)2-4-13-6-8/h7H,1-6H2 |
InChI Key |
OOJILSBGDFVZPI-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(CCSC2)CC1S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxa-2-thiaspiro[4.5]decane-9-sulfonyl chloride typically involves the reaction of a suitable precursor with sulfonyl chloride under controlled conditions. One common method involves the use of 6-Oxa-2-thiaspiro[4.5]decane as a starting material, which is then reacted with chlorosulfonic acid or thionyl chloride to introduce the sulfonyl chloride group .
Industrial Production Methods
In an industrial setting, the production of 6-Oxa-2-thiaspiro[4.5]decane-9-sulfonyl chloride may involve large-scale reactions using automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations. The product is then purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
6-Oxa-2-thiaspiro[4.5]decane-9-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines, alcohols, or thiols, to form sulfonamide, sulfonate, or sulfone derivatives.
Oxidation and Reduction Reactions: The sulfur atom in the spiro ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiols or thioethers.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under basic conditions or with the use of catalysts to facilitate the reaction.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used to oxidize the sulfur atom.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the sulfur atom.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfones and Sulfoxides: Formed by oxidation of the sulfur atom.
Scientific Research Applications
6-Oxa-2-thiaspiro[4.5]decane-9-sulfonyl chloride is a chemical compound with the molecular formula C₈H₁₃ClO₃S₂ and a molecular weight of 256.77 g/mol. It has a spiro structure containing both oxygen and sulfur atoms, as well as a reactive sulfonyl chloride group, making it a versatile reagent in organic synthesis and a valuable intermediate in producing various derivatives.
Scientific Research Applications
6-Oxa-2-thiaspiro[4.5]decane-9-sulfonyl chloride is used in scientific research across various disciplines:
- Chemistry It serves as a building block for synthesizing complex molecules and as a reagent in organic transformations.
- Biology It is employed to modify biomolecules for studying biological processes and interactions.
- Medicine It is investigated for potential use in developing pharmaceuticals, particularly as an intermediate in drug synthesis.
- Industry It is utilized in producing specialty chemicals and materials with specific properties.
Chemical Reactions
6-Oxa-2-thiaspiro[4.5]decane-9-sulfonyl chloride undergoes several types of chemical reactions:
- Substitution Reactions The sulfonyl chloride group can be replaced by nucleophiles like amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfone derivatives. These reactions typically occur under basic conditions or with catalysts.
- Oxidation and Reduction Reactions The sulfur atom in the spiro ring can undergo oxidation to form sulfoxides or sulfones, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. Reduction can lead to the formation of thiols or thioethers, using reducing agents like lithium aluminum hydride or sodium borohydride.
6-Oxa-2-thiaspiro[4.5]decane-9-sulfonyl chloride is of interest in medicinal chemistry for its potential biological activities. The spiro structure, incorporating sulfur and oxygen atoms, allows for specific interactions with biological targets, potentially enhancing its therapeutic applications. Research indicates that similar sulfonyl structures exhibit anticancer properties, inhibiting the proliferation of cancer cell lines like lung carcinoma (A549) and breast adenocarcinoma (MDA-MB-231) cells. This often involves modulating enzyme activity critical for cancer cell survival and proliferation.
Table 1: Anticancer Activity of Sulfonyl Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6-Oxa-2-thiaspiro[4.5]decane | A549 | Not reported |
| HL-X9 | MDA-MB-231 | 10 |
| 4-(aromatic sulfonyl)-1-oxa | HeLa | 15 |
Case Studies
- Sulfonamide Derivatives A study tested a series of sulfonamide derivatives for anticancer effects on various cell lines. Results indicated that modifications in the chemical structure significantly influenced the inhibitory activity against cancer cells, highlighting the importance of structural optimization.
- Thiourea Derivatives Another study on the antimicrobial effects of thiourea derivatives showed that specific substitutions enhanced activity against S. aureus, suggesting that similar modifications in this compound could yield improved efficacy.
Azaspiro Dihydrotriazine Derivatives
Azaspiro dihydrotriazine derivatives have demonstrated antiviral activity against influenza viruses and respiratory syncytial virus (RSV) by targeting the human dihydrofolate reductase (hDHFR) enzyme . These derivatives, particularly compounds 4 and 6 , exhibit potent antiviral activity comparable to zanamivir and better than ribavirin .
Table 2: Antiviral Activity of Azaspiro Dihydrotriazine Derivatives
| Compound | EC50 (μM) against Influenza B | EC50 (μM) against RSV | SI (Selectivity Index) against RSV |
|---|---|---|---|
| 4 | 0.29 | 0.40 | ≥ 250 |
| 6 | 0.19 | 1.8 | ≥ 56 |
| Ribavirin | 3.2 | 5.8 | > 43 |
Mechanism of Action
The mechanism of action of 6-Oxa-2-thiaspiro[4.5]decane-9-sulfonyl chloride is primarily based on its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Comparison with Structurally Related Spirocyclic Compounds
2.1. Structural Analogues with Modified Functional Groups
2.1.1. 6-Oxa-2-thia-9-azaspiro[4.5]decane 2,2-dioxide hydrochloride (CAS: 1909313-84-3)
- Molecular Formula: C₇H₁₄ClNO₃S
- Key Features :
- Replaces the sulfonyl chloride (-SO₂Cl) with a sulfone (-SO₂) and an aza group (-NH⁺HCl⁻) at position 9.
- The absence of the sulfonyl chloride reduces electrophilicity, making it less reactive toward nucleophiles.
- The hydrochloride salt enhances water solubility, unlike the neutral sulfonyl chloride derivative.
- Applications : Primarily used in medicinal chemistry as a precursor for nitrogen-containing heterocycles .
2.1.2. 8-(4-Dimethylamino-phenyl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione
- Molecular Framework : Features a benzothiazolyl substituent and a dione (two ketone groups) on the spiro core.
- Key Differences: The dione groups increase polarity and hydrogen-bonding capacity, contrasting with the sulfonyl chloride’s electrophilic character.
- Reactivity : Reacts with pyrrolidine to form amides, highlighting its utility in constructing complex heterocycles .
2.2. Functional Group Reactivity and Stability
| Compound | Functional Groups | Reactivity | Stability |
|---|---|---|---|
| 6-Oxa-2-thiaspiro[4.5]decane-9-sulfonyl chloride | -SO₂Cl, thia (S), oxa (O) | High electrophilicity; reacts with amines, alcohols, and thiols | Sensitive to moisture and nucleophiles |
| 6-Oxa-2-thia-9-azaspiro[4.5]decane 2,2-dioxide | -SO₂, -NH⁺HCl⁻ | Moderate reactivity; forms salts and participates in acid-base reactions | Stable in aqueous acidic conditions |
| 7-Oxa-9-aza-spiro[4.5]decane-6,10-dione | -CO, -NHR | Forms hydrogen bonds; undergoes nucleophilic acyl substitution | Thermally stable due to conjugation |
Biological Activity
6-Oxa-2-thiaspiro[4.5]decane-9-sulfonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
6-Oxa-2-thiaspiro[4.5]decane-9-sulfonyl chloride features a unique spiro structure that incorporates both sulfur and oxygen atoms. This arrangement allows for specific interactions with biological targets, enhancing its potential therapeutic applications.
Anticancer Activity
Research indicates that compounds with similar sulfonyl structures exhibit significant anticancer properties. For instance, a study on sulfonamide derivatives demonstrated their ability to inhibit the proliferation of various cancer cell lines, including lung carcinoma (A549) and breast adenocarcinoma (MDA-MB-231) cells. The mechanism often involves the modulation of enzyme activity critical for cancer cell survival and proliferation .
Table 1: Anticancer Activity of Sulfonyl Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6-Oxa-2-thiaspiro[4.5]decane | A549 | Not reported |
| HL-X9 | MDA-MB-231 | 10 |
| 4-(aromatic sulfonyl)-1-oxa | HeLa | 15 |
Antimicrobial Activity
The antimicrobial properties of sulfonyl compounds have been well-documented. For example, sulfonamide derivatives have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate the potency of these compounds against pathogens, suggesting that 6-Oxa-2-thiaspiro[4.5]decane-9-sulfonyl chloride may possess similar properties .
Table 2: Antimicrobial Activity of Sulfonyl Compounds
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 6-Oxa-2-thiaspiro[4.5]decane | S. aureus | Not reported |
| Thiourea Derivative | E. coli | 3.125 |
| Sulfonamide Derivative | Bacillus subtilis | 1.56 |
The biological activity of 6-Oxa-2-thiaspiro[4.5]decane-9-sulfonyl chloride is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival or microbial growth.
- Receptor Modulation : It may interact with specific receptors, altering cellular signaling pathways that lead to apoptosis in cancer cells or disruption in bacterial cell wall synthesis.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in target cells, leading to cell death.
Case Studies
In a recent study, a series of sulfonamide derivatives were tested for their anticancer effects on various cell lines. The results indicated that modifications in the chemical structure significantly influenced the inhibitory activity against cancer cells, highlighting the importance of structural optimization .
Another study focused on the antimicrobial effects of thiourea derivatives demonstrated that specific substitutions enhanced activity against S. aureus, suggesting that similar modifications in 6-Oxa-2-thiaspiro[4.5]decane-9-sulfonyl chloride could yield improved efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
